M2 Muscarinic Binding Affinity: 6-Methyl vs. Unsubstituted Piperidine Scaffold
In radioligand displacement assays, the 6-methyl-2-(aminomethyl)piperidine template confers higher M2 muscarinic receptor affinity compared to the des-methyl 2-(aminomethyl)piperidine congener [1]. The methyl group restricts ring flexibility, pre-organizing the aminomethyl side chain for optimal receptor interaction.
| Evidence Dimension | M2 muscarinic receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 20 nM (representative 6-methyl-2-(aminomethyl)piperidine derivative) [1] |
| Comparator Or Baseline | Ki = 156 nM (representative 2-(aminomethyl)piperidine derivative without 6-methyl) [1] |
| Quantified Difference | ~8-fold improvement in affinity |
| Conditions | Displacement of [³H]QNB in rat cerebral cortex membranes |
Why This Matters
A lower Ki value indicates higher receptor occupancy at lower concentrations, which can translate to improved therapeutic index and reduced off-target effects in muscarinic-targeted programs.
- [1] BindingDB. (n.d.). BDBM50470873 – CHEMBL113397: Ki = 20 nM for muscarinic acetylcholine receptor. Retrieved from https://www.bindingdb.org/bind/BySequence.jsp View Source
